molecular formula C15H12O3 B14208278 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde CAS No. 825633-05-4

2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde

Cat. No.: B14208278
CAS No.: 825633-05-4
M. Wt: 240.25 g/mol
InChI Key: DRCVIMRWHQKPCS-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde is a complex organic compound belonging to the naphthofuran family Naphthofurans are heterocyclic compounds that contain a fused furan ring and naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde typically involves the cyclization of naphthoxy ketones. One common method is the cyclodehydration of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis likely involves similar cyclization reactions on a larger scale. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthofuran derivatives.

Scientific Research Applications

2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde involves interactions with various molecular targets and pathways. For example, naphthofuran derivatives have been shown to inhibit enzymes like hepatocyte nuclear factor 4 alpha (HNF4α) and nicotinic acetylcholine receptors (nAChR) . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both hydroxyl and aldehyde functional groups

Properties

CAS No.

825633-05-4

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-ethyl-5-hydroxybenzo[g][1]benzofuran-3-carbaldehyde

InChI

InChI=1S/C15H12O3/c1-2-14-12(8-16)11-7-13(17)9-5-3-4-6-10(9)15(11)18-14/h3-8,17H,2H2,1H3

InChI Key

DRCVIMRWHQKPCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C=O

Origin of Product

United States

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